molecular formula C12H16N2O4 B13155427 2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid

2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid

Cat. No.: B13155427
M. Wt: 252.27 g/mol
InChI Key: VHVVCWVDZJZSJQ-UHFFFAOYSA-N
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Description

2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino benzoic acid structure. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions often involve stirring the mixture at room temperature or heating it to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids, including this compound, can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.

    Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), and N,N’-diisopropylethylamine (DIPEA).

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Coupling: Formation of peptides or other amide-containing compounds.

Scientific Research Applications

2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to prevent unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid is unique due to its specific structure, which combines an amino benzoic acid with a Boc-protected amino group. This combination allows for selective protection and deprotection, making it a valuable tool in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-4-5-8(10(15)16)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

VHVVCWVDZJZSJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)N

Origin of Product

United States

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